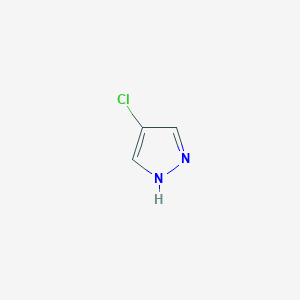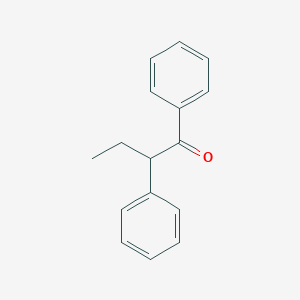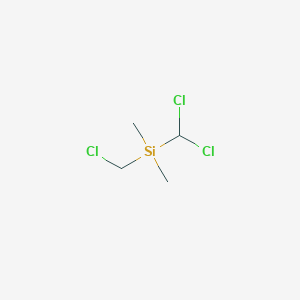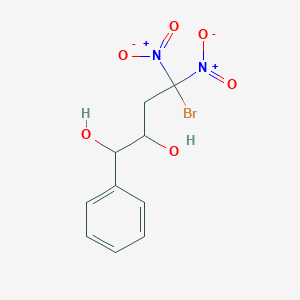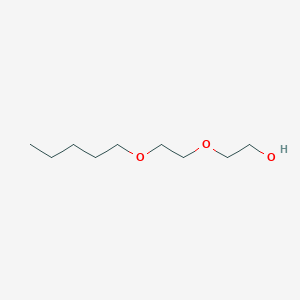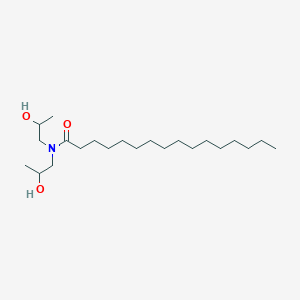
Hexadecanamide, N,N-bis(2-hydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N,N-bis(2-hydroxypropyl)-, also known as N,N-bis(2-hydroxypropyl)hexadecanamide (BHDA), is a synthetic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHDA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C22H45NO3 and a molecular weight of 383.60 g/mol.
Mécanisme D'action
The mechanism of action of BHDA is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. BHDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the activity of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Effets Biochimiques Et Physiologiques
BHDA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BHDA can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, BHDA has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
BHDA has several advantages as a research tool. It is a highly pure compound that is easily synthesized and has low toxicity. It is also soluble in both water and organic solvents, making it suitable for a wide range of applications. However, BHDA has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on BHDA. One area of interest is the development of BHDA-based drug delivery systems for the targeted delivery of therapeutic agents. Another area of interest is the investigation of the potential use of BHDA as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BHDA and its potential applications in other fields, such as material science.
Méthodes De Synthèse
BHDA can be synthesized through a two-step process involving the reaction of hexadecanoyl chloride with diethanolamine, followed by the reaction of the resulting product with propylene oxide. This method yields a high purity product with a yield of approximately 70%.
Applications De Recherche Scientifique
BHDA has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and material science. In biomedical research, BHDA has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16516-37-3 |
|---|---|
Nom du produit |
Hexadecanamide, N,N-bis(2-hydroxypropyl)- |
Formule moléculaire |
C22H45NO3 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
N,N-bis(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3 |
Clé InChI |
IFQXKLVYFJPBNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Autres numéros CAS |
16516-37-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



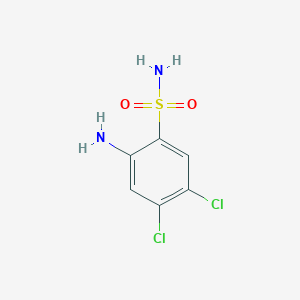

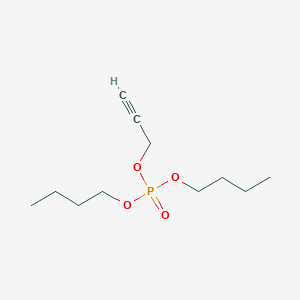
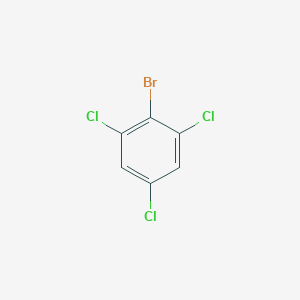



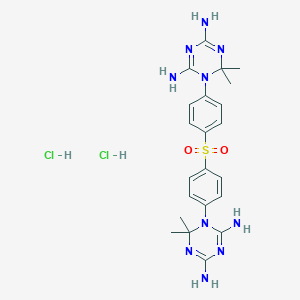
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
